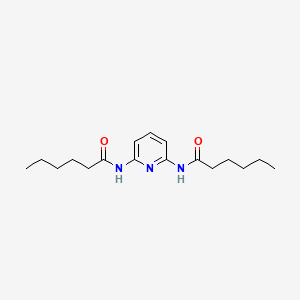
N~1~,N~4~-Bis(4-butylphenyl)-N~1~,N~4~-diphenylbenzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Bis(4-butylphenyl)-N~1~,N~4~-diphenylbenzene-1,4-diamine typically involves the reaction of 4-butylaniline with benzene-1,4-diamine under specific conditions . The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~4~-Bis(4-butylphenyl)-N~1~,N~4~-diphenylbenzene-1,4-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction yields amines .
Applications De Recherche Scientifique
N~1~,N~4~-Bis(4-butylphenyl)-N~1~,N~4~-diphenylbenzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a monomer for the synthesis of charge transport and light-emitting polymers.
Biology: Investigated for its potential use in biological assays and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including as a component in drug delivery systems.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of N1,N~4~-Bis(4-butylphenyl)-N~1~,N~4~-diphenylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. It acts as a charge transport material, facilitating the movement of electrons or holes in organic electronic devices. The compound’s structure allows it to form stable charge carriers, which are essential for its function in light-emitting and charge transport applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N′-Diphenyl-p-phenylenediamine: Another compound used in similar applications but with different substituents on the phenyl rings.
N,N-bis(2-hydroxyethyl)-1,4-phenylenediamine sulfate: Used in different contexts, such as hair dyes and photographic developers.
Uniqueness
N~1~,N~4~-Bis(4-butylphenyl)-N~1~,N~4~-diphenylbenzene-1,4-diamine is unique due to its specific substituents, which enhance its charge transport properties and stability. This makes it particularly suitable for use in organic semiconductors and light-emitting polymers .
Propriétés
Numéro CAS |
423774-96-3 |
|---|---|
Formule moléculaire |
C38H40N2 |
Poids moléculaire |
524.7 g/mol |
Nom IUPAC |
1-N,4-N-bis(4-butylphenyl)-1-N,4-N-diphenylbenzene-1,4-diamine |
InChI |
InChI=1S/C38H40N2/c1-3-5-13-31-19-23-35(24-20-31)39(33-15-9-7-10-16-33)37-27-29-38(30-28-37)40(34-17-11-8-12-18-34)36-25-21-32(22-26-36)14-6-4-2/h7-12,15-30H,3-6,13-14H2,1-2H3 |
Clé InChI |
AXJYVVOVZVQXAX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


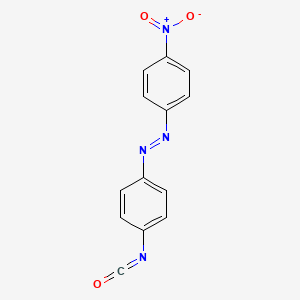
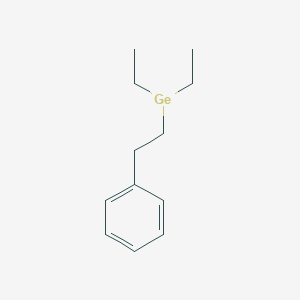
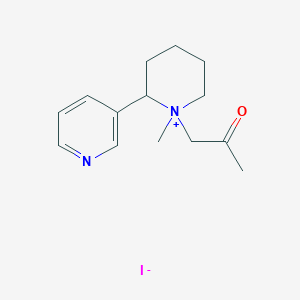
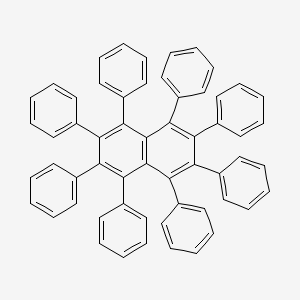
![4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14259416.png)
![Spiro[4.5]dec-2-ene-6,10-dione, 8,8-dimethyl-](/img/structure/B14259419.png)
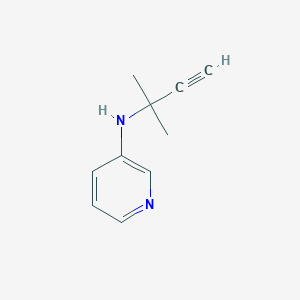
![2,9-Bis[4-(dodecyloxy)phenyl]-1,10-phenanthroline](/img/structure/B14259431.png)
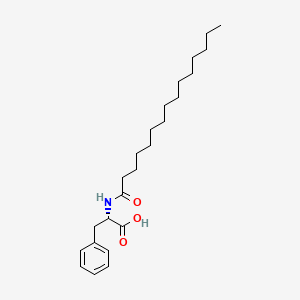
![2-[(Benzyloxy)methyl]-1,3-oxazole](/img/structure/B14259439.png)


![5,5-Dimethyl-7-phenyl-5,5a-dihydro-1H,3H-indeno[1,7a-c]furan-3-one](/img/structure/B14259448.png)
